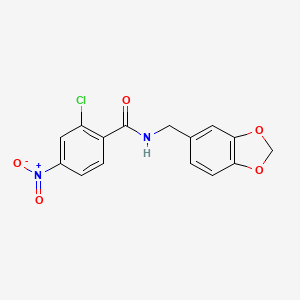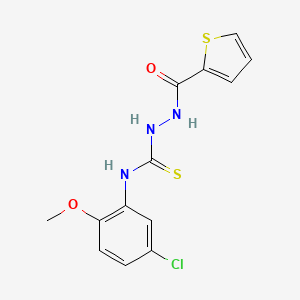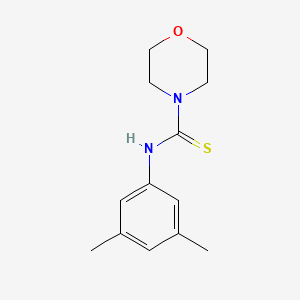![molecular formula C16H23N3O3S B5821474 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in cancer treatment. It was first synthesized in 2009 by Millennium Pharmaceuticals, Inc. and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide inhibits the activity of NAE by binding to its active site and preventing the activation of NEDD8, a small protein that is involved in the process of protein degradation. This results in the accumulation of certain proteins that are important for cell cycle regulation and DNA repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, prevent DNA repair, and promote apoptosis (programmed cell death). Additionally, it has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide for lab experiments is its specificity for NAE, which allows for the selective inhibition of protein degradation pathways. Additionally, it has been shown to have low toxicity in non-cancer cells, making it a relatively safe compound to work with. However, one limitation of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for the use of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide in cancer treatment. One area of interest is in combination therapy, where it could be used in conjunction with other chemotherapeutic agents to increase their effectiveness. Additionally, there is potential for the development of more potent and selective NAE inhibitors based on the structure of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide. Finally, further research is needed to explore the potential of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide in other disease contexts, such as neurodegenerative disorders and viral infections.
Conclusion
In conclusion, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide is a promising small molecule inhibitor with potential therapeutic benefits in cancer treatment. Its specificity for NAE and ability to induce cell death in cancer cells make it a promising candidate for combination therapy. While there are limitations to its use in lab experiments, there are numerous potential future directions for its development and application in the field of cancer research.
Métodos De Síntesis
The synthesis of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide involves a multi-step process that begins with the reaction of 4-methoxy-3-nitrobenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)-3-methoxybenzoic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1,4-diaminobutane to form the final product, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide.
Aplicaciones Científicas De Investigación
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. By inhibiting NAE, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide can prevent the degradation of certain proteins that are important for cell cycle regulation and DNA repair, leading to cell death in cancer cells.
Propiedades
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-6-14(20)19-16(23)17-11-7-8-12(13(9-11)22-4)18-15(21)10(2)3/h7-10H,5-6H2,1-4H3,(H,18,21)(H2,17,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJLJCWUDCZLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)NC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)



![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)


![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)